1-Methyl-4-(phenoxymethyl)benzene
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Overview
Description
1-Methyl-4-(phenoxymethyl)benzene, also known as p-methylbenzyl phenyl ether, is an organic compound with the molecular formula C14H14O. This compound is characterized by a benzene ring substituted with a methyl group and a phenoxymethyl group. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between p-cresol and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution
Major Products:
Oxidation: Benzoic acids and other oxidized derivatives.
Reduction: Hydrocarbons or alcohols.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Methyl-4-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methoxy-4-(phenylmethyl)benzene
- 4-Methylbenzyl phenyl ether
Comparison: 1-Methyl-4-(phenoxymethyl)benzene is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specific research and industrial applications .
Biological Activity
1-Methyl-4-(phenoxymethyl)benzene, also known as p-methylbenzyl phenyl ether, is an organic compound with the molecular formula C14H14O. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methyl group and a phenoxymethyl group on a benzene ring, allows it to interact with various biological targets.
The properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS No. | 19962-27-7 |
Molecular Formula | C14H14O |
Molecular Weight | 198.26 g/mol |
IUPAC Name | This compound |
InChI Key | QEXXENXGXSLHEJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, which may influence enzyme activity and receptor binding. These interactions suggest potential roles in modulating biological pathways relevant to therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenoxy compounds have shown significant activity against various bacterial strains and fungi, suggesting that this compound could also possess similar effects.
Anticancer Potential
The anticancer activity of related compounds has been extensively studied. A notable study highlighted the synthesis of phenoxy derivatives that demonstrated cytotoxic effects against several cancer cell lines. While specific data on this compound is limited, its structural similarities to these derivatives suggest potential anticancer properties.
Antimalarial Activity
Recent investigations into related phenoxy compounds have revealed promising antimalarial activities. For example, derivatives with similar structural features were tested against Plasmodium falciparum strains, showing IC50 values in the low micromolar range. This raises the possibility that this compound may exhibit comparable effects against malaria parasites.
Study on Antimalarial Activity
A study evaluated the in vitro antimalarial activity of various phenoxy derivatives. The results indicated that certain derivatives had IC50 values ranging from 0.07 to >40 μM against resistant strains of P. falciparum (W2 and 3D7). While direct studies on this compound are lacking, the promising results from related compounds warrant further investigation into its potential antimalarial properties .
Cytotoxicity Studies
In another research effort, various phenoxy derivatives were subjected to cytotoxicity assays against human cancer cell lines such as HepG2 (liver cancer). The findings suggested that some compounds exhibited significant cytotoxic effects at micromolar concentrations, indicating a potential for therapeutic application in cancer treatment .
Properties
CAS No. |
19962-27-7 |
---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
QEXXENXGXSLHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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